Magnoloside M

描述

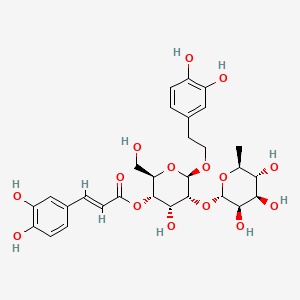

Structure

3D Structure

属性

分子式 |

C29H36O15 |

|---|---|

分子量 |

624.6 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)28(41-13)44-27-25(39)26(43-21(35)7-4-14-2-5-16(31)18(33)10-14)20(12-30)42-29(27)40-9-8-15-3-6-17(32)19(34)11-15/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1 |

InChI 键 |

NFBNGFRFMOYOCE-QQLYGORSSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Magnoloside M: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Magnoloside M, a phenylethanoid glycoside isolated from Magnolia officinalis var. biloba fruits. This document details its chemical structure, biological activities with a focus on its antioxidant properties, and the experimental methodologies for its isolation and characterization.

Chemical Structure and Properties

This compound, also known as Magnoloside Ic, is a complex glycoside with the molecular formula C₂₉H₃₆O₁₅ and a molecular weight of 624.59 g/mol .[1] Its structure consists of a phenylethanoid aglycone linked to a trisaccharide chain. The detailed chemical structure is presented below.

Chemical Structure of this compound (Magnoloside Ic)

Figure 1: The chemical structure of this compound (Magnoloside Ic).

Biological Activity: Antioxidant and Protective Effects

This compound has demonstrated significant free radical scavenging activities and protective effects against oxidative damage.[2][3][4] Research has quantified its efficacy in various antioxidant assays.

Quantitative Data Summary

The antioxidant and protective effects of this compound (Magnoloside Ic) are summarized in the table below. The data is extracted from a study on nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits.[2][4]

| Assay | Parameter | Result for this compound (Ic) |

| Free Radical Scavenging | DPPH Radical Scavenging | IC₅₀ = 15.8 ± 0.7 µg/mL |

| ABTS Radical Scavenging | IC₅₀ = 9.2 ± 0.5 µg/mL | |

| Superoxide Anion Scavenging | IC₅₀ = 25.3 ± 1.1 µg/mL | |

| Mitochondrial Protection | Inhibition of Mitochondrial Swelling | Effective protection observed |

| Inhibition of MDA Formation | Significant reduction in malondialdehyde | |

| Inhibition of LOOH Formation | Significant reduction in lipid hydroperoxide |

Table 1: Summary of the in vitro antioxidant and protective effects of this compound (Magnoloside Ic).[2][4]

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of this compound are limited, related compounds from Magnolia officinalis var. biloba, such as Magnoloside Ia, have been shown to inhibit UVB-induced phototoxicity and inflammation by down-regulating the MAPK/NF-κB signaling pathways.[5][6] This suggests a potential mechanism of action for this compound in inflammatory and oxidative stress-related conditions.

Caption: Potential inhibitory action of this compound on the MAPK/NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for the isolation, structure elucidation, and biological evaluation of this compound (Magnoloside Ic) as described in the scientific literature.[2][4]

Isolation of this compound (Magnoloside Ic)

-

Extraction: The air-dried and powdered fruits of Magnolia officinalis var. biloba are extracted with 70% ethanol at room temperature.

-

Fractionation: The resulting extract is concentrated and then partitioned sequentially with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction is retained.

-

Chromatography:

-

The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several fractions.

-

The fraction containing this compound is further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC).

-

Structure Elucidation

The chemical structure of this compound (Magnoloside Ic) was elucidated using a combination of spectroscopic techniques:[2][4]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to identify the proton and carbon skeletons of the molecule.

-

2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to determine the glycosidic linkages.

-

Antioxidant Activity Assays

DPPH Radical Scavenging Assay: [2][4]

-

A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature.

-

The absorbance is measured at 517 nm. The scavenging activity is calculated based on the decrease in absorbance compared to a control.

ABTS Radical Scavenging Assay: [2][4]

-

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical cation is generated by reacting ABTS solution with potassium persulfate.

-

The ABTS radical solution is diluted with ethanol to a specific absorbance.

-

Different concentrations of this compound are added to the ABTS radical solution.

-

The absorbance is measured at 734 nm after a short incubation period. The scavenging activity is determined by the reduction in absorbance.

Superoxide Anion Radical Scavenging Assay: [2][4]

-

The superoxide radicals are generated in a phenazine methosulfate-NADH system.

-

The reaction mixture contains NADH, nitroblue tetrazolium (NBT), and different concentrations of this compound in a buffer solution.

-

The reaction is initiated by adding phenazine methosulfate.

-

The absorbance is measured at 560 nm. The scavenging of superoxide radicals is quantified by the inhibition of NBT reduction.

This guide provides foundational knowledge for researchers interested in the further investigation and potential development of this compound as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits and their protective effects against free radical-induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

Magnoloside M: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside M, a naturally occurring flavonol triglycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, natural sources, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of available quantitative data. Furthermore, this document elucidates the compound's potential mechanism of action through the modulation of key signaling pathways, offering valuable insights for future research and drug development endeavors.

Discovery and Natural Sources

This compound was first reported as a constituent of Magnolia utilis, a species belonging to the Magnoliaceae family.[1][2] Subsequent research has also identified its presence in the bark of Magnolia officinalis and the fruits of Magnolia officinalis var. biloba.[3] These species of Magnolia have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, suggesting a rich source of bioactive compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |

| Molecular Weight | 624.59 g/mol | [1] |

| CAS Number | 1802727-92-9 |

Experimental Protocols

Isolation of this compound from Magnolia utilis

The following protocol is based on the methodology described by Srinroch C, et al. (2019) for the isolation of flavonol triglycosides from Magnolia utilis.[2]

3.1.1. Plant Material and Extraction:

-

Dried and powdered leaves of Magnolia utilis are extracted with methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

-

The concentrated extract is then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

3.1.2. Chromatographic Separation:

-

The n-BuOH soluble fraction, which is enriched with glycosides, is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) of increasing polarity.

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the fractions is achieved by repeated column chromatography on Sephadex LH-20, eluting with MeOH.

-

Final purification to yield this compound is accomplished using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase typically consisting of a gradient of acetonitrile and water.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra provide information on the proton and carbon framework of the molecule.

-

2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons, and to determine the glycosidic linkages and the position of acyl groups.

-

Quantitative Data

Quantitative data on the biological activity of this compound is currently limited in publicly available literature. However, studies on closely related magnolosides and extracts from Magnolia species provide valuable insights into its potential efficacy.

| Compound/Extract | Assay | Target/Endpoint | Result (IC₅₀/EC₅₀) | Source |

| Magnoloside Ia | DPPH Radical Scavenging | Antioxidant Activity | 7.35 ± 0.36 µg/mL | |

| Magnoloside Ia | ABTS Radical Scavenging | Antioxidant Activity | 2.19 ± 0.07 µg/mL | |

| Magnolia officinalis extract | Nitric Oxide (NO) Production | Anti-inflammatory | ~30 µg/mL | |

| Magnolol | NF-κB Activation (TNF-α induced) | Anti-inflammatory | ~10 µM | [4] |

| Honokiol | NF-κB Activation (TNF-α induced) | Anti-inflammatory | ~10 µM | [5] |

Note: The data for Magnolol and Honokiol are included to provide context for the potential anti-inflammatory activity of magnolosides, as they are well-studied bioactive compounds from Magnolia species.

Signaling Pathways and Mechanism of Action

Research on magnolosides and Magnolia extracts suggests that their anti-inflammatory and antioxidant effects are mediated, at least in part, through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. While the specific interactions of this compound with these pathways have not been fully elucidated, a hypothetical mechanism can be proposed based on existing evidence for related compounds.

External stimuli, such as lipopolysaccharide (LPS) or oxidative stress, can activate upstream kinases that lead to the phosphorylation and activation of MAPKs (e.g., ERK, JNK, p38). Activated MAPKs can then phosphorylate and activate various transcription factors, including AP-1. Concurrently, the activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB and AP-1 induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. It is hypothesized that this compound may inhibit one or more steps in this cascade, thereby reducing the inflammatory response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Magnolol suppresses NF-kappaB activation and NF-kappaB regulated gene expression through inhibition of IkappaB kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Magnoloside M in Magnolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside M, a phenylethanoid glycoside found in plants of the Magnolia genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established knowledge of phenylethanoid glycoside and lignan biosynthesis in plants. Detailed experimental protocols for the characterization of key enzymes and quantitative data from analogous systems are presented to facilitate further research in this area.

Introduction

Phenylethanoid glycosides (PhGs) are a large class of natural products characterized by a hydroxy-phenylethyl aglycone attached to a sugar moiety, which is often acylated with a phenylpropanoid-derived acid. This compound, also known as Magnoloside Ic, is a member of this family isolated from Magnolia officinalis var. biloba[1]. While the complete biosynthetic pathway of this compound in Magnolia has not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of related PhGs, such as verbascoside, and the general phenylpropanoid pathway.

This guide will delineate the proposed biosynthetic steps, detail the methodologies for investigating the key enzymes involved, and present relevant quantitative data to serve as a foundational resource for researchers.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate and phenylpropanoid pathways, leading to the formation of two key precursors: a phenylethanoid alcohol and a phenylpropanoid acid. These are subsequently glycosylated and acylated to form the final product.

The proposed pathway can be divided into four main stages:

-

Formation of the Hydroxyphenylethyl Aglycone: Biosynthesis of the hydroxytyrosol moiety.

-

Formation of the Acyl Donor: Biosynthesis of the caffeoyl-CoA.

-

Stepwise Glycosylation: Sequential addition of sugar moieties to the aglycone.

-

Acylation: Attachment of the caffeoyl group to the sugar chain.

A diagrammatic representation of this proposed pathway is provided below.

Key Enzymes and Their Characterization

The biosynthesis of this compound involves several key enzyme families: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), p-Coumarate 3-Hydroxylase (C3H), 4-Coumarate:CoA Ligase (4CL), Tyrosine Decarboxylase (TyDC), Tyramine 3-Hydroxylase (T3H), UDP-dependent Glycosyltransferases (UGTs), and BAHD Acyltransferases (BAHD-ATs).

Quantitative Data for Key Biosynthetic Enzymes

The following table summarizes representative kinetic parameters for enzymes analogous to those proposed to be involved in this compound biosynthesis. These values are sourced from studies on other plant species and provide a baseline for what might be expected for the enzymes from Magnolia.

| Enzyme Family | Enzyme Name | Substrate | Km (µM) | kcat (s⁻¹) | Source |

| UGT | IiUGT4 | Lariciresinol | 120.3 ± 15.2 | 0.23 ± 0.01 | [1] |

| UGT | Rs89B1 | 2,3,4-THBA | 250 ± 20 | 0.14 ± 0.01 | [2] |

| UGT | NbUGT72AY1 | Vanillin | 134 ± 15 | - | [3] |

| BAHD-AT | SiAT1 | p-Coumaroyl-CoA | 14.7 ± 1.1 | - | [3] |

| P450 | CYP505A30 | Tridecanoic acid | 2.7 (K_D) | - | [4] |

Experimental Protocols

A common strategy for characterizing plant biosynthetic enzymes is their heterologous expression in microbial systems, such as Escherichia coli or Pichia pastoris, followed by purification.

Objective: To produce and purify sufficient quantities of a candidate enzyme (e.g., a UGT or BAHD-AT) for in vitro characterization.

Protocol Outline (for E. coli expression):

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from Magnolia cDNA and clone it into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

-

Protein Purification:

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Analyze the purified protein fractions by SDS-PAGE.

-

(Optional) Further purify the protein using size-exclusion chromatography.

-

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Objective: To determine the substrate specificity and kinetic parameters of the purified recombinant enzyme.

Protocol Outline (for a UGT):

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified UGT enzyme

-

10 mM UDP-sugar (e.g., UDP-glucose, UDP-allose)

-

Varying concentrations of the acceptor substrate (e.g., hydroxytyrosol)

-

Total reaction volume of 50-100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of methanol or acetonitrile.

-

Product Analysis:

-

Centrifuge the terminated reaction to precipitate the protein.

-

Analyze the supernatant by HPLC-UV or LC-MS to detect and quantify the glycosylated product.

-

-

Kinetic Parameter Determination:

-

Perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction velocities.

-

Determine the K_m and V_max values by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).

-

Analytical Methodologies

The identification and quantification of this compound and its biosynthetic intermediates in Magnolia tissues rely on robust analytical techniques.

HPLC-MS for Metabolite Profiling

Objective: To identify and quantify this compound and its precursors in plant extracts.

Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

General Procedure:

-

Sample Preparation:

-

Homogenize freeze-dried Magnolia tissue (e.g., leaves, bark) in 80% methanol.

-

Sonicate the mixture and then centrifuge to pellet the debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of B, which is gradually increased over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Data Acquisition: Full scan MS and data-dependent MS/MS fragmentation.

-

Identification: Compare the retention time and MS/MS fragmentation pattern of the analyte with those of an authentic standard of this compound.

-

NMR for Structural Elucidation

Objective: To unambiguously determine the chemical structure of isolated compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Procedure:

-

Isolation: Purify this compound from Magnolia extracts using a combination of chromatographic techniques (e.g., column chromatography, preparative HPLC).

-

NMR Analysis: Dissolve the purified compound in a deuterated solvent (e.g., methanol-d₄) and acquire a suite of NMR spectra:

-

¹H NMR

-

¹³C NMR

-

2D NMR (COSY, HSQC, HMBC)

-

-

Structure Elucidation: Analyze the NMR data to determine the connectivity of atoms and the stereochemistry of the molecule. The ¹H and ¹³C NMR data for Magnoloside Ic (this compound) have been reported by Ge et al. (2017)[1].

Signaling Pathways and Regulatory Networks

The biosynthesis of secondary metabolites, including phenylethanoid glycosides, is often regulated by complex signaling networks in response to developmental cues and environmental stimuli.

Conclusion and Future Perspectives

While a putative biosynthetic pathway for this compound can be proposed based on current knowledge, further research is required for its complete elucidation in Magnolia. Key areas for future investigation include:

-

Identification and characterization of the specific Magnolia enzymes involved in each step of the pathway.

-

Investigation of the substrate promiscuity of the identified UGTs and acyltransferases.

-

Elucidation of the regulatory mechanisms that control the flux through the pathway.

-

Metabolic engineering of microbial or plant systems for the enhanced production of this compound.

This technical guide provides a solid foundation for these future research endeavors, offering both a theoretical framework and practical experimental approaches.

References

- 1. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 2. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Magnoloside M: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoloside M, a significant bioactive compound isolated from plants of the Magnolia genus, has garnered increasing interest within the scientific community. As a member of the magnoside family, it exhibits promising pharmacological properties, particularly antioxidant and anti-inflammatory activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside its potential biological activities and associated mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₆O₁₅ | [1] |

| Molecular Weight | 624.59 g/mol | [1] |

| Appearance | Reported as a solid or powder. | [2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Also reported to be soluble in chloroform, dichloromethane, and ethyl acetate. | [2] |

| Purity | Commercially available in purities of 95%~99%. |

Note: Specific quantitative data for melting point and solubility in various solvents (in g/L or mg/mL) are not extensively reported in the reviewed literature.

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of this compound. While specific spectra for this compound are not widely published, the analytical methods used for its identification include High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For reference, typical spectral characteristics of related phenolic and flavonoid glycosides are described below.

Table 2: General Spectral Characteristics of Related Compounds

| Spectral Technique | General Observations for Phenylpropanoid and Flavonoid Glycosides |

| ¹H-NMR & ¹³C-NMR | Complex spectra with signals corresponding to aromatic protons, sugar moieties, and acyl groups. Chemical shifts are highly dependent on the specific structure and solvent used. |

| Infrared (IR) | Broad absorption bands in the region of 3200-3550 cm⁻¹ (O-H stretching), absorptions around 2850-2950 cm⁻¹ (C-H stretching), and strong absorptions in the 1630-1750 cm⁻¹ region (C=O stretching of esters and other carbonyl groups), as well as characteristic bands for aromatic C=C stretching around 1400-1600 cm⁻¹. |

| UV-Visible (UV-Vis) | Typically exhibit absorption maxima (λmax) in the range of 280-330 nm, characteristic of phenolic compounds. The exact λmax can be influenced by the solvent and the specific chromophores present in the molecule. For instance, related compounds like magnolol show a λmax around 290-291 nm in methanol.[3] |

Biological Activity and Mechanism of Action

Magnolosides, as a class of compounds, are recognized for their significant antioxidant and anti-inflammatory properties. While direct studies on this compound are limited, research on structurally related compounds and extracts from Magnolia species provides strong evidence for its potential biological activities.

Anti-inflammatory Activity

The anti-inflammatory effects of various Magnolia extracts and their constituents, such as magnolol, are well-documented. A primary mechanism underlying this activity is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. It is highly probable that this compound exerts its anti-inflammatory effects through a similar mechanism.

Antioxidant Activity

Phenolic compounds, including magnolosides, are known to possess potent antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant potential of this compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound, based on established protocols for similar compounds.

Isolation and Purification of this compound

A common method for the isolation of magnolosides from Magnolia plant material involves solvent extraction followed by chromatographic purification.

Protocol for Preparative HPLC Purification:

-

Sample Preparation: The crude extract or a semi-purified fraction containing this compound is dissolved in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly employed.

-

Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the crude extract (e.g., around 280-330 nm).

-

-

Fraction Collection: Fractions are collected based on the retention time of the peak corresponding to this compound.

-

Purity Analysis: The purity of the isolated compound is confirmed using analytical HPLC-DAD and LC-MS.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This assay assesses the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. The absorbance is measured at approximately 540 nm.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

This assay measures the free radical scavenging capacity of this compound.

Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in methanol.

-

DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction: Different concentrations of the this compound solution are mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the λmax of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Conclusion

This compound is a promising natural product with significant potential for further pharmacological investigation. Its likely anti-inflammatory and antioxidant properties, mediated through pathways such as MAPK/NF-κB, make it a compelling candidate for the development of new therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to support and stimulate future research into its properties and applications. Further studies are warranted to fully elucidate its spectral characteristics, confirm its precise mechanisms of action, and evaluate its efficacy and safety in preclinical and clinical settings.

References

Magnoloside M: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Magnoloside M, a phenylethanoid glycoside with significant potential in drug development. This document, intended for researchers, scientists, and drug development professionals, consolidates key chemical data, experimental methodologies, and insights into its mechanism of action.

Core Chemical and Physical Data

This compound, isolated from species of the Magnolia genus, possesses the following key characteristics:

| Property | Value | Source(s) |

| CAS Number | 1802727-92-9 | [1][2][3] |

| Molecular Weight | 624.59 g/mol | [1][2][3] |

| Molecular Formula | C29H36O15 | [1][2][3] |

Biological Activity and Therapeutic Potential

Emerging research indicates that this compound exhibits notable antioxidant and anti-inflammatory properties. Studies on extracts of Magnolia officinalis, where this compound is a constituent, and on related magnolosides, suggest a significant role in mitigating inflammatory responses and oxidative stress.

The primary mechanism of action for magnolosides, including likely for this compound, involves the modulation of key inflammatory signaling pathways. Research on total phenylethanoid glycosides and Magnoloside Ia from Magnolia officinalis has demonstrated potent inhibition of UVB-induced phototoxicity and inflammation by down-regulating the MAPK/NF-κB signaling pathways[4][5]. Furthermore, an ethanol extract of Magnolia officinalis, containing this compound, has been shown to have gastroprotective effects, a mechanism also linked to the inhibition of the NF-κB pathway[6]. These findings strongly suggest that this compound's therapeutic potential is rooted in its ability to interfere with these critical inflammatory cascades.

Experimental Protocols

While specific, detailed experimental protocols for the isolation and biological analysis of purified this compound are not extensively documented in dedicated public studies, the following methodologies are based on established procedures for the extraction and analysis of magnolosides and related compounds from Magnolia species.

Isolation and Purification of this compound

A general procedure for the isolation of phenylethanoid glycosides like this compound from Magnolia species involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., bark or fruit of Magnolia officinalis) is extracted with a polar solvent, typically 70-80% ethanol, using methods such as reflux or maceration.

-

Fractionation: The crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The phenylethanoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution system, often using a mobile phase of methanol-water or acetonitrile-water, is employed to separate the individual compounds. Fractions are monitored by thin-layer chromatography (TLC) or analytical HPLC.

-

Structural Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

In Vitro Anti-inflammatory and Antioxidant Assays

The following are standard in vitro assays that can be employed to evaluate the biological activity of purified this compound:

-

Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human keratinocytes (for phototoxicity studies) are commonly used.

-

Induction of Inflammation/Oxidative Stress: Inflammation can be induced by treating the cells with lipopolysaccharide (LPS). For phototoxicity studies, cells are exposed to UVB radiation.

-

Nitric Oxide (NO) Production Assay: The inhibitory effect of this compound on NO production in LPS-stimulated macrophages can be measured using the Griess reagent.

-

Cytokine Production Assays: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: To investigate the effect on signaling pathways, the expression and phosphorylation levels of key proteins in the MAPK (e.g., p38, ERK, JNK) and NF-κB (e.g., p65, IκBα) pathways can be determined by Western blotting using specific antibodies.

-

Antioxidant Capacity Assays: The free radical scavenging activity of this compound can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Signaling Pathway and Experimental Workflow

The anticipated mechanism of action of this compound in inflammation is depicted in the following signaling pathway diagram.

Caption: Proposed inhibitory mechanism of this compound on the MAPK and NF-κB signaling pathways.

The logical workflow for investigating the anti-inflammatory effects of this compound is outlined below.

Caption: A logical workflow for the in vitro evaluation of this compound's anti-inflammatory activity.

References

- 1. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of PKCδ/NF-κB Signaling and Apoptosis Induction through Extrinsic/Intrinsic Pathways Are Associated with Magnolol-Inhibited Tumor Progression in Colorectal Cancer In Vitro and In Vivo [mdpi.com]

- 3. Magnoliae flos Downregulated Lipopolysaccharide-Induced Inflammatory Responses via NF-κB/ERK-JNK MAPK/STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of magnolol and honokiol are mediated through inhibition of the downstream pathway of MEKK-1 in NF-kappaB activation signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Effects of Magnoloside M: An In-depth Technical Guide

To: Researchers, Scientists, and Drug Development Professionals

Therefore, this technical guide will utilize Honokiol , a well-researched and structurally related biphenolic compound from Magnolia species, as a representative molecule to illustrate the potential therapeutic avenues and mechanistic pathways that may be relevant for magnolosides. The data, protocols, and pathways described herein are specific to Honokiol and should be considered as a proxy to guide potential future research on Magnoloside M.

Introduction to Honokiol and its Therapeutic Potential

Honokiol is a lignan that has been extensively studied for its wide range of pharmacological activities. It is known to cross the blood-brain barrier, making it a promising candidate for neurological disorders.[1] Its primary therapeutic effects are centered around its anti-inflammatory, antioxidant, and anti-cancer properties.[2][3][4] This guide will delve into the core mechanisms and experimental evidence supporting these effects.

Quantitative Data on the Therapeutic Effects of Honokiol

The following tables summarize key quantitative data from various preclinical studies on Honokiol, providing insights into its potency and efficacy in different models.

Table 1: Anti-inflammatory Effects of Honokiol

| Experimental Model | Treatment | Concentration/Dose | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated murine macrophages | Honokiol | 10-40 µM | Inhibition of nitric oxide (NO) production.[5] | [5] |

| LPS-stimulated murine macrophages | Honokiol | 10-40 µM | Inhibition of TNF-α secretion.[5] | [5] |

| Neutrophils from rats | Honokiol | Not specified | Inhibition of myeloperoxidase by 20%.[6] | [6] |

| Neutrophils from rats | Honokiol | Not specified | Inhibition of cyclooxygenase by 70%.[6] | [6] |

Table 2: Antioxidant Effects of Honokiol

| Assay/Model | Treatment | Concentration | Key Findings | Reference |

| Peroxyl radical scavenging | Honokiol | Not specified | Rate constant (kinh) of 3.8 x 10⁴ M⁻¹s⁻¹ in chlorobenzene.[7] | [7] |

| Superoxide scavenging | Honokiol | 10 µM | Rate constant of 3.2 x 10⁵ M⁻¹s⁻¹.[8] | [8] |

| Neutrophils from rats | Honokiol | Not specified | 40% diminishment of assembled-NADPH oxidase activity.[6] | [6] |

| Neutrophils from rats | Honokiol | Not specified | 30% enhancement of glutathione (GSH) peroxidase activity.[6] | [6] |

Table 3: Anti-cancer Effects of Honokiol

| Cancer Cell Line/Model | Treatment | IC₅₀/Concentration | Key Findings | Reference |

| Human glioblastoma (U87MG and LN229) | Honokiol-Magnolol combination | 40 µM | Induction of apoptosis and autophagy.[9] | [9] |

| Human breast cancer (MDA-MB-231) | Honokiol | 30 µM | Cell cycle inhibition.[10] | [10] |

| Human breast cancer (MCF-7) | Honokiol | 60 µM | Induction of apoptosis.[10] | [10] |

| Human oral cancer stem-like cells (SAS SP) | Honokiol | 10 µM | 78% inhibition of cell growth after 48h.[11] | [11] |

| Human ovarian cancer (SKOV3) xenograft in mice | Liposomal Honokiol | 10 mg/kg, i.v. | 70% inhibition of tumor growth.[12] | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to evaluate the therapeutic effects of Honokiol.

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as MDA-MB-231 (breast cancer), U87MG (glioblastoma), and SAS (oral cancer) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Honokiol Preparation: Honokiol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20-40 mM), which is then diluted in the culture medium to the desired final concentrations for experiments. The final DMSO concentration in the medium is typically kept below 0.1%.

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment with Honokiol for the specified time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p38, p-JNK, Bcl-2, Caspase-3) overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

-

Cell Preparation: Cells are seeded in 6-well plates and treated with Honokiol for the desired duration.

-

Staining: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Tumor Xenograft Study

-

Animal Model: Athymic nude mice (e.g., BALB/c nude mice) are commonly used.

-

Tumor Cell Implantation: Human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) in a suspension of PBS or Matrigel are injected subcutaneously into the flank of the mice.

-

Treatment Protocol: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. Honokiol, often in a liposomal formulation for better bioavailability, is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly). The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Mechanisms of Action

Honokiol exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate its impact on the MAPK and NF-κB pathways, which are crucial in inflammation and cancer.

Caption: Honokiol's modulation of the MAPK signaling pathway.

Caption: Honokiol's inhibition of the NF-κB signaling pathway.

Caption: A representative experimental workflow for evaluating Honokiol.

Conclusion

While specific research on this compound is currently limited, the extensive data available for the related compound Honokiol highlights the significant therapeutic potential of magnolosides. Honokiol demonstrates robust anti-inflammatory, antioxidant, and anti-cancer activities through the modulation of key signaling pathways such as MAPK and NF-κB. The experimental frameworks outlined in this guide provide a solid foundation for future investigations into the pharmacological properties of this compound and other related compounds from the Magnolia species. Further research is warranted to isolate and characterize this compound and evaluate its bioactivities to determine if it shares the promising therapeutic profile of Honokiol.

References

- 1. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Honokiol, a Multifunctional Antiangiogenic and Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The study of honokiol as a natural product-based antimicrobial agent and its potential interaction with FtsZ protein [frontiersin.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Anti-inflammatory bioactivities of honokiol through inhibition of protein kinase C, mitogen-activated protein kinase, and the NF-kappaB pathway to reduce LPS-induced TNFalpha and NO expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effect of honokiol on neutrophils: mechanisms in the inhibition of reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Honokiol is a Potent Scavenger of Superoxide and Peroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnolol and honokiol exert a synergistic anti-tumor effect through autophagy and apoptosis in human glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Honokiol Eliminates Human Oral Cancer Stem-Like Cells Accompanied with Suppression of Wnt/β-Catenin Signaling and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Magnoloside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnolosides, a class of lignan glycosides isolated from the bark of Magnolia officinalis, have garnered significant attention for their diverse pharmacological activities, including their potential as potent antioxidants. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. This technical guide provides an in-depth overview of the in vitro antioxidant activity of Magnoloside Ia, a prominent member of this compound class. While the query specified "Magnoloside M," extensive literature searches yielded no specific data for a compound with this designation. The available research predominantly focuses on Magnoloside Ia, and as such, the data and protocols presented herein pertain to this specific magnoloside. This document details the experimental methodologies for key antioxidant assays, presents quantitative data in a structured format, and visualizes the involved signaling pathways.

Data Presentation: In Vitro Antioxidant Activity of Magnoloside Ia

The antioxidant capacity of Magnoloside Ia has been evaluated using various established in vitro assays. The following tables summarize the quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant activity.

| Assay | Magnoloside Ia IC50 (µg/mL) | Standard Antioxidant | Standard IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging Activity | 7.35 ± 0.36 | Ascorbic Acid | 7.20 ± 0.14 | [1] |

| ABTS Radical Scavenging Activity | 2.19 ± 0.07 | Ascorbic Acid | Not specified | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound or other related compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (or test compound)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.25 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.[2]

-

Sample Preparation: Dissolve this compound and the standard antioxidant in the same solvent used for the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution (e.g., 20 µL) to each well. Then, add the DPPH working solution (e.g., 180 µL).[2] For a cuvette-based assay, mix a larger volume of the sample (e.g., 0.5 mL) with the DPPH solution (e.g., 2 mL).[2]

-

Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[2]

-

Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).[2]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined by plotting the scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

-

Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Sample Preparation: Dissolve this compound and the standard antioxidant in the appropriate solvent to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to each well, followed by the ABTS•+ working solution (e.g., 190 µL).[4]

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[3]

-

Measurement: Measure the absorbance of the solution at 734 nm.[3]

-

Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined from a plot of scavenging activity against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[5]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Standard (e.g., FeSO₄·7H₂O, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

Water bath (37°C)

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[5]

-

Sample Preparation: Dissolve this compound and the standard in an appropriate solvent to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add a small volume of the sample or standard solution (e.g., 10 µL) to each well, followed by the FRAP reagent (e.g., 220 µL).[6]

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[6][7]

-

Measurement: Measure the absorbance of the solution at 593 nm.[5]

-

Calculation: A standard curve is prepared using a known concentration of Fe²⁺ or Trolox. The antioxidant capacity of the sample is then expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathway Involvement

Research on related compounds from Magnolia officinalis, such as magnolol, suggests that their protective effects against oxidative stress may involve the modulation of key signaling pathways. Specifically, the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways have been implicated.[8][9] In response to oxidative stress, these pathways can be activated, leading to inflammatory responses and cellular damage. Magnolol has been shown to inhibit the activation of NF-κB and certain MAPKs, thereby mitigating the downstream inflammatory cascade.[10]

Conclusion

This technical guide provides a comprehensive overview of the in vitro antioxidant activity of Magnoloside Ia, serving as a valuable resource for researchers and drug development professionals. The detailed experimental protocols for DPPH, ABTS, and FRAP assays offer a solid foundation for the evaluation of this compound and other related compounds. The provided quantitative data for Magnoloside Ia highlights its significant antioxidant potential. Furthermore, the visualization of the MAPK/NF-κB signaling pathway offers insights into the potential molecular mechanisms underlying the antioxidant and anti-inflammatory effects of magnolosides. Further research is warranted to specifically elucidate the antioxidant profile of this compound and to explore its therapeutic potential in preclinical and clinical settings.

References

- 1. Total phenylethanoid glycosides and magnoloside I a from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and infla ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13033C [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Exploring Agro-Industrial By-Products: Phenolic Content, Antioxidant Capacity, and Phytochemical Profiling via FI-ESI-FTICR-MS Untargeted Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Total phenylethanoid glycosides and magnoloside Ia from Magnolia officinalis var. biloba fruits inhibit ultraviolet B-induced phototoxicity and inflammation through MAPK/NF-κB signaling pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Magnolol attenuates the inflammation and enhances phagocytosis through the activation of MAPK, NF-κB signal pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Magnoloside M: A Preliminary Exploration of Its Mechanism of Action

Disclaimer: Direct experimental studies on the mechanism of action of Magnoloside M are currently limited in publicly available scientific literature. This technical guide, therefore, presents a preliminary, inferred mechanism of action based on comprehensive studies of structurally and functionally related compounds isolated from Magnolia officinalis, including Magnoloside Ia, magnolol, and honokiol. The information herein is intended to provide a foundational framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Core Therapeutic Potential: Anti-Inflammatory and Neuroprotective Effects

Based on the activities of its chemical congeners, this compound is postulated to exert its primary therapeutic effects through potent anti-inflammatory and neuroprotective actions. These effects are likely mediated by the modulation of key signaling pathways involved in cellular responses to stress, inflammation, and apoptosis.

Postulated Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of magnolosides and other bioactive compounds from Magnolia officinalis are well-documented and are largely attributed to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on Magnoloside Ia and honokiol, demonstrating their anti-inflammatory and antioxidant properties.

Table 1: In Vitro Antioxidant Activity of Magnoloside Ia

| Assay | IC₅₀ (µg/mL) |

| ABTS Radical Scavenging | 2.19 ± 0.07 |

| DPPH Radical Scavenging | Not explicitly quantified, but noted as significant |

| Superoxide Anion Radical Scavenging | Weaker than Vitamin C but comparable to BHT |

Table 2: Effect of Honokiol on Pro-Inflammatory Cytokine Expression

| Cytokine | Treatment | Result |

| TNF-α | Honokiol (in vivo, inflammatory pain model) | Significant reduction in mRNA expression |

| IL-1β | Honokiol (in vivo, inflammatory pain model) | Significant reduction in mRNA expression |

| IL-6 | Honokiol (in vivo, inflammatory pain model) | Significant reduction in mRNA expression |

| TNF-α | Honokiol (in vitro, LPS-stimulated macrophages) | Inhibition of secretion |

| Nitric Oxide (NO) | Honokiol (in vitro, LPS-stimulated macrophages) | Inhibition of expression |

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism by which this compound, inferred from the actions of related compounds, may inhibit inflammatory responses.

Caption: Inferred Anti-Inflammatory Signaling Pathway of this compound.

Experimental Protocols

-

ABTS Radical Scavenging Assay: The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation is generated by reacting ABTS solution with potassium persulfate. The absorbance of the resulting blue-green solution is measured at a specific wavelength (e.g., 734 nm). The test compound is added, and the decrease in absorbance, indicating the scavenging of the radical, is measured. The IC₅₀ value is calculated, representing the concentration of the compound that scavenges 50% of the ABTS radicals.

-

DPPH Radical Scavenging Assay: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared. The test compound is added to the DPPH solution, and the decrease in absorbance at a specific wavelength (e.g., 517 nm) is monitored over time. The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

-

Superoxide Anion Radical Scavenging Assay: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by the superoxide radicals is measured spectrophotometrically. The ability of the test compound to inhibit the reduction of NBT indicates its superoxide scavenging activity.

-

Animal Model: An inflammatory pain model is induced in mice, for example, by intraplantar injection of carrageenan or complete Freund's adjuvant (CFA).

-

Drug Administration: Honokiol is administered to the animals, typically via intraperitoneal injection, at various doses.

-

Behavioral Tests: Nociceptive behaviors, such as thermal hyperalgesia (hot plate test) and mechanical allodynia (von Frey filaments), are assessed at different time points after induction of inflammation and drug administration.

-

Biochemical Analysis: At the end of the experiment, tissues (e.g., paw tissue) are collected for analysis. Quantitative real-time PCR (qRT-PCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

Postulated Neuroprotective Mechanism of Action

The neuroprotective effects of magnolol and honokiol have been extensively studied and are thought to involve multiple mechanisms, including antioxidant effects, inhibition of neuroinflammation, and modulation of signaling pathways that promote neuronal survival.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on magnolol, highlighting its neuroprotective properties.

Table 3: Neuroprotective Effects of Magnolol in an In Vivo Model of Parkinson's Disease

| Parameter | Treatment Group | Result |

| Striatal ¹⁸F-FP-(+)-DTBZ SUr | MPTP-lesioned | Significant reduction (~46%) |

| MPTP + Magnolol (10 mg/kg) | Significant recovery of SUr | |

| Striatal VMAT2 Expression | MPTP-lesioned | Reduced expression |

| MPTP + Magnolol | Remarkable reversal of reduced expression | |

| Striatal TH Expression | MPTP-lesioned | Reduced expression |

| MPTP + Magnolol | Remarkable reversal of reduced expression |

Table 4: In Vitro Neuroprotective Effects of Magnolol against MPP⁺-induced Toxicity

| Parameter | Treatment Group | Result |

| Cell Viability (SH-SY5Y cells) | MPP⁺ | Significant reduction |

| MPP⁺ + Magnolol (1 or 3 µM) | Significant attenuation of cytotoxicity | |

| ROS Production (SH-SY5Y cells) | MPP⁺ | Significant increase |

| MPP⁺ + Magnolol (1 or 3 µM) | Significant suppression of ROS production |

Signaling Pathway Visualization

The following diagram illustrates the proposed neuroprotective mechanism of this compound, inferred from the actions of related compounds like magnolol.

Caption: Inferred Neuroprotective Signaling Pathway of this compound.

Experimental Protocols

-

Animal Model: A neurodegenerative disease model is established in mice, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease.

-

Drug Administration: Magnolol is administered to the animals (e.g., intraperitoneally or orally) at specified doses for a defined period.

-

Behavioral Assessment: Motor functions and cognitive abilities are evaluated using tests like the rotarod test, open-field test, and Morris water maze.

-

Immunohistochemistry: Brain tissues (e.g., striatum and substantia nigra) are collected and stained for specific markers of neuronal health, such as tyrosine hydroxylase (TH) for dopaminergic neurons and VMAT2 (vesicular monoamine transporter 2).

-

Western Blot Analysis: Protein levels of key signaling molecules and neuronal markers in brain tissue homogenates are quantified by Western blotting.

-

Cell Culture: A neuronal cell line, such as human neuroblastoma SH-SY5Y cells, is cultured.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, for example, MPP⁺ (1-methyl-4-phenylpyridinium).

-

Treatment: Cells are co-treated with the neurotoxin and various concentrations of magnolol.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

Conclusion and Future Directions

While direct evidence is pending, the existing body of research on related magnolosides and lignans from Magnolia officinalis provides a strong rationale for investigating this compound as a potential therapeutic agent for inflammatory and neurodegenerative diseases. Its mechanism of action is likely to be multifaceted, involving the modulation of the MAPK/NF-κB and PI3K/Akt signaling pathways, as well as potent antioxidant effects.

Future preliminary studies on this compound should focus on:

-

In vitro validation: Confirming its effects on the MAPK/NF-κB and PI3K/Akt pathways in relevant cell models (e.g., macrophages and neuronal cells).

-

Quantitative analysis: Determining its IC₅₀ values for various antioxidant and anti-inflammatory markers.

-

In vivo studies: Evaluating its efficacy in established animal models of inflammation and neurodegeneration to corroborate the inferred mechanisms and assess its therapeutic potential.

This in-depth technical guide, based on inferred evidence, provides a solid foundation and a clear roadmap for the scientific community to embark on the exciting journey of elucidating the precise mechanism of action and therapeutic promise of this compound.

Unraveling the Biological Potential of Magnoloside M: A Call for Further Research

Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of natural compounds. Magnoloside M, a magnoside isolated from the traditional Chinese medicinal plant Magnolia officinalis, has been identified as a constituent of extracts with promising biological activities. However, a comprehensive analysis of the currently available scientific literature reveals a significant gap in our understanding of the specific biological functions of this compound as an isolated compound.

While extracts of Magnolia officinalis containing this compound have demonstrated properties such as gastroprotection, the direct contribution and specific biological activities of this compound remain largely uninvestigated. This technical guide aims to summarize the current, albeit limited, knowledge surrounding this compound and to highlight the critical need for further research to unlock its full therapeutic potential.

Identification and Physicochemical Properties

This compound has been identified as a component in the ethanol extract of the bark of Magnolia officinalis. Its molecular formula is C₂₉H₃₆O₁₅, with a molecular weight of 624.59 g/mol .[1]

Reported Biological Activities of Magnolia officinalis Extracts Containing this compound

A study investigating the gastroprotective effects of an ethanol extract from the bark of Magnolia officinalis identified this compound as one of its 30 constituents.[2] This extract exhibited notable antioxidant and anti-inflammatory activities.

Antioxidant Activity

The ethanol extract of Magnolia officinalis demonstrated significant radical scavenging activity in vitro. The half-maximal inhibitory concentration (IC₅₀) for DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging was determined to be 2.13 ± 0.05 mg/mL.[2]

Table 1: In Vitro Antioxidant Activity of Magnolia officinalis Ethanol Extract Containing this compound

| Assay | Parameter | Result |

| DPPH Radical Scavenging | IC₅₀ | 2.13 ± 0.05 mg/mL |

It is crucial to note that this value represents the activity of the entire extract and not of purified this compound.

Anti-inflammatory Activity

The same study explored the mechanism behind the gastroprotective effect and found that the Magnolia officinalis extract inhibited the activation of the nuclear factor kappa B (NF-κB) signaling pathway.[2] The activation of NF-κB is a key step in the inflammatory process, suggesting that the extract's anti-inflammatory effects are mediated, at least in part, through the modulation of this pathway.

Experimental Protocols: A General Overview

While specific experimental protocols for this compound are unavailable, the methodologies used to assess the biological activities of the Magnolia officinalis extract containing it can provide a framework for future research.

Determination of Antioxidant Activity In Vitro

The antioxidant capacity of the extract was evaluated using DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.[2]

Western Blot Analysis for NF-κB Signaling Pathway

To investigate the anti-inflammatory mechanism, the levels of key proteins in the NF-κB pathway, such as NF-κB p65, phosphorylated NF-κB p65 (p-NF-κB p65), IκBα, and phosphorylated IκBα (p-IκBα), were measured using Western blot analysis.[2]

Signaling Pathways: A Putative Role for this compound

Based on the findings related to the Magnolia officinalis extract, it is plausible that this compound may contribute to the observed anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Putative inhibition of the NF-κB signaling pathway by Magnolia officinalis extract.

Future Directions and Conclusion

The limited data currently available on this compound underscore a significant opportunity for further research. To fully understand its biological activities and potential as a therapeutic agent, the following steps are essential:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

In Vitro and In Vivo Studies: Systematic evaluation of the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of purified this compound using a range of established assays.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to determine its drug-like properties.

References

Early research on the pharmacology of Magnoloside M

An In-depth Technical Guide on the Early Research into the Pharmacology of Magnoloside M

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a phenylethanoid glycoside isolated from Magnolia species, has emerged as a compound of interest in early pharmacological research. Phenylethanoid glycosides as a class are recognized for a variety of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and immunomodulatory effects[1]. This technical guide provides a comprehensive overview of the foundational pharmacological studies on this compound, with a focus on its antioxidant and anti-inflammatory properties. For the purpose of this guide, data for Magnoloside Ic, which shares the same molecular formula (C₂₉H₃₆O₁₅) as this compound, is used to represent the pharmacological activities of this compound, as they are likely isomers with similar biological functions[1].

Core Pharmacological Activities

Early research indicates that the primary pharmacological activities of this compound revolve around its potent antioxidant and anti-inflammatory effects. These properties have been investigated in the context of protecting against cellular damage induced by oxidative stress, such as that caused by free radicals and ultraviolet (UVB) radiation.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging capabilities and protective effects against oxidative damage in mitochondria. In vitro studies have evaluated its efficacy in neutralizing various free radicals and mitigating the downstream effects of oxidative stress, such as lipid peroxidation.

Anti-inflammatory and Photoprotective Effects

A key area of investigation has been the photoprotective effects of magnolosides against UVB-induced skin damage. This damage is characterized by oxidative stress and an inflammatory cascade. Research suggests that this compound and related compounds can mitigate these effects by modulating key signaling pathways involved in inflammation.

Quantitative Data Presentation

The following tables summarize the quantitative data from early studies on the antioxidant effects of this compound (reported as Magnoloside Ic).

Table 1: Free Radical Scavenging Activity of this compound (as Magnoloside Ic)

| Assay | IC₅₀ (µg/mL) |

| DPPH Radical Scavenging | > 200 |

| ABTS Radical Scavenging | 11.53 ± 0.31 |

| Superoxide Anion Radical Scavenging | 1.83 ± 0.04 |

Data sourced from Ge et al., 2017. All phenylethanoid glycosides tested showed significant protective effects[1].

Table 2: Protective Effects of this compound (as Magnoloside Ic) on UVB-Induced Mitochondrial Damage

| Parameter | Model Group (UVB only) | This compound (10 µM) + UVB |

| Mitochondrial Swelling (OD₅₂₀) | 0.85 ± 0.03 | 0.31 ± 0.02 |